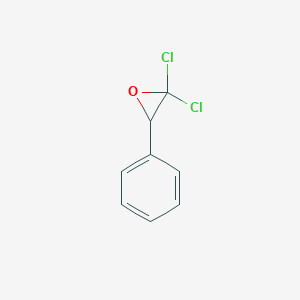

2,2-Dichloro-3-phenyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

54376-20-4 |

|---|---|

Molecular Formula |

C8H6Cl2O |

Molecular Weight |

189.04 g/mol |

IUPAC Name |

2,2-dichloro-3-phenyloxirane |

InChI |

InChI=1S/C8H6Cl2O/c9-8(10)7(11-8)6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

KKFZNBVWTDQFIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dichloro 3 Phenyloxirane

Stereoselective Epoxidation Strategies for Precursors

The direct epoxidation of an olefinic precursor represents a primary strategy for the synthesis of oxiranes. For the formation of 2,2-dichloro-3-phenyloxirane, this would necessitate the epoxidation of a substrate such as 1,1-dichloro-2-phenylethene. The stereochemical outcome of such reactions is a critical consideration, and various methods have been developed to influence the enantioselectivity of epoxidation.

Peracid-Mediated Epoxidation of Olefinic Substrates

Peracid-mediated epoxidation is a classical and widely utilized method for the conversion of alkenes to epoxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed due to their stability and high reactivity. The reaction proceeds via the Prilezhaev reaction, which involves the concerted transfer of an oxygen atom from the peracid to the double bond of the alkene. This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.

While this method is highly effective for a wide range of olefins, its application to the synthesis of this compound from 1,1-dichloro-2-phenylethene is not extensively documented in readily available literature. However, the general principles of the Prilezhaev reaction suggest that such a transformation is theoretically feasible. The electrophilic nature of the peracid would be directed towards the electron-rich double bond of the dichlorinated styrene (B11656) derivative.

Transition Metal-Catalyzed Epoxidation Approaches

Transition metal complexes can also catalyze epoxidation reactions, often with high levels of stereoselectivity. These methods typically involve the use of a metal catalyst, a stoichiometric oxidant, and in the case of asymmetric synthesis, a chiral ligand. A variety of transition metals, including titanium, vanadium, and molybdenum, have been shown to be effective in catalyzing epoxidation.

For instance, the Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. While not directly applicable to non-allylic olefins like 1,1-dichloro-2-phenylethene, it highlights the potential of transition metal catalysis in achieving high stereocontrol. Other systems, such as those based on manganese and iron porphyrins, have been developed for the epoxidation of unfunctionalized olefins. The application of such catalytic systems to the specific synthesis of this compound would be a subject for further investigation, with the choice of catalyst and reaction conditions being crucial for achieving the desired outcome. The epoxidation of 1,1-disubstituted terminal olefins has been achieved with up to 88% enantiomeric excess using a lactam ketone catalyst, suggesting a potential avenue for the asymmetric synthesis of related dichlorinated epoxides. nih.gov

Dihalocarbene-Based Annulation Reactions

An alternative and well-documented approach to the synthesis of the structural precursor of this compound involves the addition of dichlorocarbene (B158193) to a styrenyl system. This method forms a gem-dichlorocyclopropane ring, which is isomeric to the target epoxide.

Dichlorocarbene Addition to Styrenyl Systems and Related Olefins

The reaction of dichlorocarbene with styrenes and related olefins is a formal [1+2] cycloaddition that yields gem-dichlorocyclopropanes. wikipedia.org Dichlorocarbene, a highly reactive intermediate, is typically generated in situ in the presence of the olefin. This reaction is a powerful tool for the construction of three-membered rings containing two chlorine atoms on the same carbon.

For example, the addition of dichlorocarbene to styrene produces 1,1-dichloro-2-phenylcyclopropane. Similarly, reaction with α-methylstyrene yields 1,1-dichloro-2-methyl-2-phenylcyclopropane. These reactions generally proceed with good yields.

| Olefin | Product | Yield (%) | Reference |

|---|---|---|---|

| Styrene | 1,1-dichloro-2-phenylcyclopropane | 82 | google.com |

| α-Methylstyrene | 1,1-dichloro-2-methyl-2-phenylcyclopropane | 87 | google.com |

Mechanistic Considerations of Dihalocarbene Generation (e.g., Doering-Hoffmann, Makosza methods)

The in situ generation of dichlorocarbene is crucial for its successful reaction with olefins. Two prominent methods for this are the Doering-Hoffmann and Makosza methods.

The Doering-Hoffmann reaction involves the α-elimination of a hydrogen halide from a haloform using a strong, non-nucleophilic base in an anhydrous medium. A classic example is the reaction of chloroform (B151607) with potassium tert-butoxide. The tert-butoxide removes a proton from chloroform to form the trichloromethanide anion, which then rapidly eliminates a chloride ion to generate dichlorocarbene. It is important to use anhydrous conditions as the presence of water can lead to the hydrolysis of the carbene. google.com

The Makosza method utilizes a phase-transfer catalyst (PTC) to generate dichlorocarbene under biphasic conditions, typically an aqueous solution of a strong base (like 50% NaOH) and an organic phase containing the olefin and chloroform. ias.ac.in The PTC, often a quaternary ammonium (B1175870) salt, facilitates the transfer of hydroxide (B78521) ions into the organic phase or the transfer of the trichloromethanide anion from the interface into the bulk organic phase. ias.ac.inmdpi.com This method is often advantageous as it avoids the need for expensive anhydrous solvents and strong, moisture-sensitive bases. The reaction is believed to occur at the interface of the two phases. mdpi.com

| Method | Base | Solvent/Conditions | Key Feature |

|---|---|---|---|

| Doering-Hoffmann | Potassium tert-butoxide | Anhydrous organic solvent | Requires anhydrous conditions |

| Makosza | Concentrated NaOH | Biphasic (aqueous/organic) with PTC | Avoids anhydrous conditions |

Influence of Substrate and Reaction Conditions on Regio- and Stereoselectivity in Cycloadditions

The addition of dichlorocarbene to olefins is generally a concerted and stereospecific process. The stereochemistry of the starting alkene is preserved in the resulting cyclopropane. For example, the reaction of dichlorocarbene with a cis-alkene will yield a cis-substituted dichlorocyclopropane.

The regioselectivity of dichlorocarbene addition is influenced by the electronic properties of the substituents on the double bond. Dichlorocarbene is an electrophilic species and therefore reacts preferentially with more electron-rich double bonds. In substituted styrenes, the phenyl group influences the electron density of the double bond. The presence of electron-donating groups on the phenyl ring can increase the rate of reaction, while electron-withdrawing groups can decrease it.

Reaction conditions also play a significant role. In the Makosza method, the choice of the phase-transfer catalyst can affect the reaction rate. The concentration of the base and the reaction temperature can also influence the yield and selectivity of the reaction. For instance, in the phase-transfer catalyzed addition of dichlorocarbene to styrene, the rate of the reaction increases with an increase in stirring speed and the concentration of the catalyst and sodium hydroxide. ias.ac.in

Multi-Step Synthetic Pathways from Functionalized Precursors

One prominent method for the synthesis of substituted oxiranes is the Darzens condensation, a reaction that forms an α,β-epoxy ester (a glycidic ester) from the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base. unacademy.comorganic-chemistry.orgwikipedia.org This methodology can be conceptually extended to the synthesis of this compound by reacting benzaldehyde (B42025) with an ester of dichloroacetic acid.

The proposed reaction mechanism commences with the deprotonation of the α-carbon of the dichloroacetic ester by a strong base, such as sodium ethoxide or potassium tert-butoxide, to form a resonance-stabilized enolate. wikipedia.orgmychemblog.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent intermediate, a halohydrin, undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the alkoxide displaces the chloride ion to form the oxirane ring. organic-chemistry.org

A plausible synthetic scheme is the reaction of benzaldehyde with ethyl dichloroacetate (B87207) in the presence of a suitable base.

Table 1: Proposed Reaction Conditions for Darzens Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Benzaldehyde | Ethyl dichloroacetate | Sodium ethoxide | Ethanol | Ethyl this compound-3-carboxylate |

Note: The initial product of this reaction would be the corresponding glycidic ester, which would require subsequent decarboxylation to yield this compound.

The choice of base and solvent is crucial in the Darzens condensation. While alkoxides are commonly used, other bases like sodium amide have also been employed. unacademy.com The reaction can be sensitive to steric hindrance, and the diastereoselectivity of the epoxide formation can be influenced by the reaction conditions and the nature of the reactants. organic-chemistry.org Studies on the condensation of 4-isobutylacetophenone with dichloroacetic esters have shown that the choice of cation in the alkoxide base (e.g., K+ vs. Na+ or Li+) can influence the product distribution between the desired glycidic ester and side products. tandfonline.com

An alternative and widely utilized strategy for epoxide synthesis involves the formation of a chlorohydrin intermediate followed by a base-promoted intramolecular cyclization. transformationtutoring.comyoutube.comlibretexts.org This approach, when applied to the synthesis of this compound, would necessitate the preparation of a 1-phenyl-2,2-dichloro-1,2-ethanediol derivative as the key intermediate.

The first step in this sequence is the formation of the chlorohydrin. A common method for preparing chlorohydrins is the reaction of an alkene with a source of hypochlorous acid (HOCl) or by reacting an alkene with chlorine gas in the presence of water. rsc.orgcdnsciencepub.com For the synthesis of the required dichlorinated precursor, a potential starting material would be a dichlorinated styrene derivative.

Once the appropriate chlorohydrin is obtained, the subsequent cyclization to form the epoxide is typically achieved by treatment with a base. transformationtutoring.comyoutube.com The base deprotonates the hydroxyl group, forming an alkoxide, which then displaces the adjacent chloride via an intramolecular SN2 reaction. youtube.comucalgary.ca This ring-closing step is generally efficient and stereospecific.

Table 2: General Scheme for Epoxidation via Chlorohydrin Intermediate

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Halohydrin Formation | Alkene + X₂, H₂O | Halohydrin |

| 2 | Epoxidation | Halohydrin + Base (e.g., NaOH) | Epoxide |

Note: X represents a halogen.

The preparation of styrene chlorohydrin itself has been studied, with methods involving the reaction of styrene with tert-butyl hypochlorite (B82951) in dilute acetic acid showing good yields. rsc.org The base-promoted cyclization of styrene chlorohydrin to styrene oxide is a well-documented process. google.com Adapting this to form a 2,2-dichloro-substituted oxirane would depend on the successful synthesis of the corresponding dichlorinated chlorohydrin.

Chemo- and Regioselective Synthesis: Addressing Challenging Syntheses

The synthesis of this compound presents challenges in controlling both chemo- and regioselectivity, particularly in the key bond-forming steps.

In the context of the Darzens condensation, regioselectivity is generally well-defined by the nature of the reactants (aldehyde/ketone and α-halo ester). However, chemoselectivity can be a concern, with potential side reactions such as self-condensation of the carbonyl compound or the halo ester, especially under strong basic conditions. slideshare.net The stereoselectivity of the Darzens reaction, leading to cis or trans epoxides, is influenced by factors such as the choice of base, solvent, and reaction temperature. organic-chemistry.org While often a mixture of diastereomers is formed, certain conditions can favor one isomer over the other.

For the chlorohydrin route, the regioselectivity of the initial halohydrin formation is governed by Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. In the case of styrene, this leads to the desired regiochemistry for the subsequent cyclization. However, the stereochemistry of the halohydrin formation is typically anti-addition. The subsequent SN2 cyclization occurs with inversion of configuration, which ultimately dictates the stereochemistry of the final epoxide. transformationtutoring.com

Achieving high levels of enantioselectivity in the epoxidation of styrenes is a significant area of research, with various catalytic systems being developed, including those based on chiral ketones and enzymatic transformations. nih.govnih.govrsc.orgrsc.org While these advanced methods are often applied to the synthesis of unsubstituted or monosubstituted styrene oxides, the principles of asymmetric catalysis could potentially be adapted to control the stereochemistry in the synthesis of this compound. The electronic effects of the substituents on the aromatic ring of styrene derivatives have been shown to influence the enantioselectivity of epoxidation reactions. nih.gov

Reactivity and Reaction Mechanisms of 2,2 Dichloro 3 Phenyloxirane

Nucleophilic Ring-Opening Reactions

The core reactivity of 2,2-dichloro-3-phenyloxirane lies in its susceptibility to nucleophilic ring-opening reactions. The significant ring strain of the oxirane ring, coupled with the inductive effect of the two chlorine atoms, makes the ring carbons highly electrophilic. Nucleophiles attack one of the two carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

Reactivity with Oxygen-Based Nucleophiles (e.g., Alcohols, Water)

The reaction of this compound with oxygen-based nucleophiles such as alcohols and water typically proceeds via a nucleophilic substitution pathway. In acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and facilitates the attack by a weak nucleophile like water or an alcohol. libretexts.org This acid-catalyzed ring-opening is thought to occur through a mechanism that has both SN1 and SN2 characteristics. libretexts.orglibretexts.org The transition state has significant carbocationic character at the more substituted carbon, which in this case is the phenyl-bearing carbon.

Under basic or neutral conditions, a strong nucleophile like an alkoxide ion will attack one of the ring carbons in an SN2-like manner. libretexts.org Steric hindrance plays a crucial role in determining the site of attack.

Table 1: Reaction of this compound with Oxygen-Based Nucleophiles

| Nucleophile | Conditions | Major Product(s) |

| Water (H₂O) | Acidic (e.g., H₂SO₄) | 1,1-Dichloro-2-phenyl-1,2-ethanediol |

| Methanol (CH₃OH) | Acidic (e.g., H₂SO₄) | 1,1-Dichloro-2-methoxy-2-phenylethanol |

| Methanol (CH₃OH) | Basic (e.g., NaOCH₃) | 1,1-Dichloro-2-methoxy-2-phenylethanol |

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

Nitrogen-based nucleophiles, such as primary and secondary amines, react readily with this compound. These reactions are typically carried out under neutral or slightly basic conditions. The nucleophilic nitrogen atom attacks one of the epoxide carbons, leading to the formation of an amino alcohol derivative. The regioselectivity of the attack depends on the steric bulk of the amine and the electronic effects within the oxirane.

Table 2: Reaction of this compound with Nitrogen-Based Nucleophiles

| Nucleophile | Conditions | Major Product(s) |

| Ammonia (NH₃) | Ethanol, room temp. | 2-Amino-1,1-dichloro-2-phenylethanol |

| Diethylamine ((C₂H₅)₂NH) | Neat, room temp. | 2-(Diethylamino)-1,1-dichloro-2-phenylethanol |

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols, Thioamides)

Sulfur-based nucleophiles are generally considered "soft" nucleophiles and are highly effective in ring-opening reactions of epoxides. Thiols (mercaptans) and their corresponding thiolates are potent nucleophiles that attack the epoxide ring to form β-hydroxy sulfides. These reactions often proceed under basic conditions to generate the more nucleophilic thiolate anion. The base-catalyzed ring-opening with thiols is a classic example of a thiol-epoxy "click" reaction. rsc.org

Table 3: Reaction of this compound with Sulfur-Based Nucleophiles

| Nucleophile | Conditions | Major Product(s) |

| Ethanethiol (C₂H₅SH) | Base (e.g., NaOEt) | 1,1-Dichloro-2-(ethylthio)-2-phenylethanol |

| Thiophenol (C₆H₅SH) | Base (e.g., Et₃N) | 1,1-Dichloro-2-phenyl-2-(phenylthio)ethanol |

Halide-Mediated Ring Opening and Vicinal Dihalide Formation

The reaction of this compound with hydrogen halides (HX) or other halide sources can lead to the formation of vicinal dihalides. In this reaction, the halide ion acts as the nucleophile. The reaction is typically acid-catalyzed, where the protonation of the epoxide oxygen is the initial step. This is followed by the nucleophilic attack of the halide ion. The regioselectivity of this reaction is influenced by the stability of the potential carbocation-like transition state.

Influence of Steric and Electronic Factors on Regioselectivity and Stereoselectivity

The regioselectivity of nucleophilic attack on the asymmetric this compound is a critical aspect of its reactivity. The two carbons of the oxirane ring are electronically and sterically distinct.

Electronic Factors: The phenyl group at the C-3 position can stabilize a positive charge through resonance. This makes the C-3 carbon more susceptible to attack in reactions that proceed through an SN1-like mechanism, where a carbocation-like intermediate is formed. khanacademy.org

The stereochemistry of the ring-opening is also a key consideration. For reactions proceeding via an SN2 mechanism, an inversion of configuration at the attacked carbon is expected. masterorganicchemistry.com In contrast, SN1-type reactions would lead to a racemic mixture of products if a new chiral center is formed.

Mechanistic Pathways of Ring-Opening (e.g., S N2-like, S N1-like)

The ring-opening of this compound can proceed through a spectrum of mechanistic pathways, ranging from a pure SN2 to a more SN1-like mechanism.

SN2-like Mechanism: This pathway is favored by strong, unhindered nucleophiles and basic or neutral reaction conditions. youtube.com The reaction occurs in a single, concerted step where the nucleophile attacks the carbon at the same time as the carbon-oxygen bond breaks. masterorganicchemistry.com This mechanism typically leads to attack at the less substituted carbon and results in an inversion of stereochemistry. youtube.com

SN1-like Mechanism: This pathway is favored under acidic conditions, where the epoxide oxygen is protonated, creating a better leaving group. libretexts.orgresearchgate.net The C-O bond begins to break before the nucleophile attacks, leading to a transition state with significant positive charge development on the more substituted carbon (the benzylic position). khanacademy.org This carbocation-like character directs the nucleophile to attack the more substituted carbon.

The choice between these pathways is a delicate balance of the stability of the potential carbocation intermediate, the strength and steric bulk of the nucleophile, and the reaction conditions.

Rearrangement Reactions of the Oxirane Ring

The strained oxirane ring in this compound is susceptible to various rearrangement reactions, which can be induced by acidic conditions, heat, or light. These reactions typically involve the cleavage of a carbon-oxygen bond followed by the migration of a substituent to an adjacent atom.

In the presence of protic or Lewis acids, this compound is expected to undergo rearrangement. The reaction is initiated by the protonation or coordination of the acid to the oxirane oxygen, which activates the ring towards nucleophilic attack or cleavage. The subsequent steps are influenced by the stability of the resulting carbocationic intermediates.

Computational studies on analogous 3-aryloxirane-2-carboxamides have provided insights into the mechanisms of acid-catalyzed rearrangements. nih.govresearchgate.netnih.gov For this compound, two primary pathways can be envisioned following the initial C-O bond cleavage:

Path A: Phenyl Migration: Cleavage of the C3-O bond would lead to a carbocation at the benzylic C3 position, which is stabilized by the adjacent phenyl group. A subsequent 1,2-phenyl shift could occur, leading to the formation of a rearranged carbonyl compound.

Path B: Chlorine Migration: Cleavage of the C2-O bond would generate a carbocation at the C2 position, which is destabilized by the electron-withdrawing chlorine atoms. However, a 1,2-hydride or alkyl shift is not possible from the C3 position. Instead, a 1,2-migration of one of the chlorine atoms could potentially occur, leading to an α-haloketone.

The regioselectivity of the ring opening and the preferred migratory aptitude of the substituents are key factors in determining the final product. The stability of the carbocation intermediate at the benzylic position suggests that phenyl migration is a plausible pathway.

Table 1: Plausible Intermediates and Products in Acid-Catalyzed Rearrangement

| Starting Material | Proposed Intermediate | Rearranged Product |

| This compound | Benzylic carbocation at C3 | Phenyl-migrated carbonyl compound |

| This compound | Carbocation at C2 | Chlorine-migrated α-haloketone |

Note: The relative favorability of these pathways would depend on the specific reaction conditions and the nature of the acid catalyst used.

Thermal and photochemical conditions can also induce rearrangements in the oxirane ring of this compound. These reactions often proceed through radical or diradical intermediates.

Photochemical Rearrangements: Photolysis of epoxides can lead to the formation of carbenes and carbonyl compounds. For this compound, irradiation with UV light could potentially lead to the extrusion of a dichlorocarbene (B158193) (:CCl2) and the formation of benzaldehyde (B42025). Alternatively, photoisomerization to a carbonyl ylide followed by rearrangement could also occur.

Reactions with Carbenes and Ylides

The reaction of this compound with carbenes and ylides can lead to the formation of larger ring systems or chain-extended products.

Reactions with Carbenes: The insertion of a carbene into one of the C-O bonds of the oxirane ring would result in the formation of a four-membered oxetane ring. The regioselectivity of this insertion would be influenced by the electronic nature of the carbene and the substituents on the oxirane.

Reactions with Ylides: Ylides, particularly sulfur and phosphorus ylides, are versatile reagents for the formation of new carbon-carbon bonds.

Sulfur Ylides: The reaction of this compound with sulfur ylides, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey-Chaykovsky reaction), would be expected to proceed via nucleophilic attack of the ylide on one of the oxirane carbons, followed by intramolecular displacement to form a cyclopropane ring and dimethyl sulfoxide or dimethyl sulfide. baranlab.orgyoutube.com The attack would likely occur at the less hindered C3 position.

Phosphorus Ylides: The Wittig reaction, involving the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene, is a well-established transformation. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.comopenstax.org While oxiranes are not the typical substrates for the Wittig reaction, the strained ring of this compound might undergo ring-opening upon reaction with a phosphorus ylide, potentially leading to the formation of an allylic alcohol derivative after subsequent transformations.

Oxidative and Reductive Transformations of the Oxirane System

The oxirane ring and the dichloro-substituted carbon of this compound can undergo both oxidative and reductive transformations.

Oxidative Transformations: Oxidation of the oxirane ring is not a common transformation. However, under specific conditions, it might be possible to introduce further oxygen-containing functional groups into the molecule. The phenyl group is also susceptible to oxidation, but this would typically require harsh conditions.

Reductive Transformations: The oxirane ring can be reductively opened to afford alcohols. Common reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are known to reduce epoxides. libretexts.org For this compound, reduction could lead to the formation of a dichlorohydrin. The regioselectivity of the hydride attack would determine the position of the resulting hydroxyl group. Attack at the C3 position would yield 1,1-dichloro-2-phenyl-2-propanol, while attack at the C2 position would lead to 2,2-dichloro-1-phenylethanol. The presence of the electron-withdrawing chlorine atoms might influence the regioselectivity of this reduction. The reduction of a similar compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one, with sodium borohydride has been reported to yield the corresponding alcohol. nih.gov

Table 2: Potential Products of Reductive Opening of this compound

| Reducing Agent | Site of Hydride Attack | Product |

| LiAlH4 / NaBH4 | C3 (Benzylic position) | 1,1-Dichloro-2-phenyl-2-propanol |

| LiAlH4 / NaBH4 | C2 (Dichloro-substituted) | 2,2-Dichloro-1-phenylethanol |

Note: The actual product distribution would depend on the specific reducing agent and reaction conditions.

Catalyst-Specific Reaction Modes and Mechanisms

The reactivity of this compound can be significantly influenced by the choice of catalyst, leading to different reaction pathways and products.

Lewis Acid Catalysis: As discussed in the context of acid-catalyzed rearrangements, Lewis acids can promote the ring-opening of the oxirane. The nature of the Lewis acid (e.g., BF3·OEt2, AlCl3, TiCl4) can influence the regioselectivity of the cleavage and the subsequent rearrangement pathway. For instance, a hard Lewis acid might coordinate more strongly with the oxirane oxygen, facilitating C-O bond cleavage, while a softer Lewis acid might interact differently with the substituents.

Transition Metal Catalysis: Transition metal catalysts, such as those based on palladium, rhodium, or copper, are known to catalyze a variety of transformations involving epoxides. For this compound, a palladium catalyst could potentially mediate a ring-opening reaction with a nucleophile, where the regioselectivity is controlled by the coordination of the metal to the oxirane. beilstein-journals.org Tungsten-based catalysts have also been shown to be effective for the regioselective ring-opening of 2,3-epoxy alcohols and sulfonamides. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. Chiral organocatalysts could potentially be employed for the asymmetric ring-opening of racemic this compound, providing access to enantioenriched products. For example, chiral Brønsted acids or thiourea-based catalysts could activate the epoxide towards nucleophilic attack in an enantioselective manner. mdpi.com

Solvent Effects and Reaction Kinetics on this compound Transformations

The reactivity of this compound is significantly influenced by the surrounding solvent medium. The solvent's properties, such as polarity, proticity, and coordinating ability, can alter the reaction kinetics and even the mechanistic pathway of its transformations. The transformations of this compound, like other epoxides, primarily involve the nucleophilic ring-opening of the strained three-membered ring. The nature of the solvent can stabilize or destabilize the transition states of these reactions, thereby affecting their rates.

The ring-opening of an epoxide can proceed through either an S(_N)1-like or an S(_N)2-like mechanism. In the case of this compound, the presence of two electron-withdrawing chlorine atoms on one of the epoxide carbons and a phenyl group on the other makes the mechanistic pathway highly sensitive to solvent effects.

In polar protic solvents, such as water and alcohols, an S(_N)1-like mechanism may be favored. These solvents can solvate both the leaving group (the epoxide oxygen, once protonated) and the potential carbocation intermediate. The reaction would be initiated by the protonation of the epoxide oxygen, making it a better leaving group. Subsequent cleavage of the C-O bond would lead to the formation of a carbocation. The phenyl group at the C-3 position can stabilize a positive charge at this carbon through resonance. However, the gem-dichoro group at C-2 would destabilize an adjacent carbocation. Therefore, in an S(_N)1-like process, the nucleophilic attack would be expected to occur at the more substituted C-3 carbon, leading to the formation of a product where the nucleophile is attached to the phenyl-bearing carbon. The rate of such a reaction would be highly dependent on the solvent's ability to stabilize the carbocationic intermediate.

Conversely, in polar aprotic solvents, such as acetone or dimethylformamide (DMF), or in nonpolar solvents, an S(_N)2-like mechanism is more likely. In this mechanism, the nucleophile directly attacks one of the epoxide carbons, leading to a concerted bond-breaking and bond-forming process. The attack would generally occur at the less sterically hindered carbon. However, the electronic effects of the substituents also play a crucial role. The electron-withdrawing nature of the two chlorine atoms at C-2 makes this carbon more electrophilic and thus a potential site for nucleophilic attack. The rate of an S(_N)2 reaction is influenced by the solvent's ability to solvate the nucleophile and the transition state.

Detailed Research Findings

Specific kinetic studies on the solvolysis or nucleophilic ring-opening of this compound are not extensively available in the literature. However, studies on analogous compounds, such as styrene (B11656) oxides, provide valuable insights into the expected solvent effects. For instance, research on the iron-catalyzed aziridination of styrene, which can compete with epoxide formation, demonstrates a clear solvent dependency on the reaction rate.

A study on the stoichiometric oxidation of styrene with an iron-based catalyst provided the following second-order rate constants in different solvents:

| Solvent | Second-Order Rate Constant (k₂) [M⁻¹ s⁻¹] |

| Acetonitrile (MeCN) | 7.16 x 10⁻³ |

| Trifluoroethanol (CF₃CH₂OH) | 2.58 x 10⁻³ |

This data illustrates that the reaction is faster in the less protic solvent, acetonitrile, compared to the more protic trifluoroethanol. While this is not a direct solvolysis of this compound, it highlights the significant role the solvent plays in the kinetics of reactions involving substituted oxiranes. The lower rate in trifluoroethanol could be attributed to the solvent's ability to coordinate with the catalyst or reactants, thereby affecting the energy of the transition state.

For the transformations of this compound, one would anticipate a similar trend. In solvolysis reactions, more polar and protic solvents would be expected to accelerate reactions that proceed through a more S(_N)1-like mechanism due to their ability to stabilize the developing carbocationic character in the transition state. Conversely, for reactions with a more S(_N)2-like character, the solvent's influence would be more complex, depending on its ability to solvate the nucleophile and the transition state.

The electronic effects of the para-substituents on the solvolysis of styrene oxides have also been investigated. It was found that electron-donating groups on the phenyl ring accelerate the reaction, which is consistent with the development of a positive charge at the benzylic carbon in the transition state. This supports the notion that the phenyl group in this compound plays a crucial role in stabilizing any positive charge that may develop at the adjacent carbon during its transformations.

Derivatization and Synthetic Transformations Involving 2,2 Dichloro 3 Phenyloxirane As a Building Block

Synthesis of Heterocyclic Compounds

The electrophilic nature of the carbon atoms in the oxirane ring of 2,2-dichloro-3-phenyloxirane makes it an excellent precursor for the synthesis of various heterocyclic compounds through reactions with dinucleophiles.

Formation of Thiazolidinedione Derivatives

While the direct reaction of this compound with thiourea (B124793) to form thiazolidinedione derivatives is not extensively documented in readily available literature, the general synthesis of the thiazolidine-2,4-dione core often involves the reaction of a thiourea with a molecule containing two electrophilic centers. nih.govlibretexts.org In a well-established method, thiazolidine-2,4-dione is synthesized by refluxing monochloroacetic acid and thiourea in water. nih.gov

Given the structure of this compound, a plausible, though not explicitly cited, reaction pathway with thiourea could be envisioned. The nucleophilic sulfur of thiourea could attack one of the oxirane carbons, leading to ring-opening. Subsequent intramolecular cyclization, involving the nitrogen of the thiourea and the remaining electrophilic centers, followed by hydrolysis of the gem-dichloro group, could theoretically lead to a 5-phenyl-substituted thiazolidinedione. However, specific research detailing this transformation is required for confirmation.

The synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives is a common modification, typically achieved through a Knoevenagel condensation between thiazolidine-2,4-dione and an appropriate aldehyde in the presence of a base like piperidine. nih.gov

Table 1: General Synthesis of 5-Arylidene-thiazolidine-2,4-dione Derivatives

| Aldehyde Reactant | Base/Solvent | Product | Yield (%) |

| Benzaldehyde (B42025) | Piperidine/Ethanol | 5-Benzylidene-thiazolidine-2,4-dione | Not Specified |

| 3-Chlorobenzaldehyde | Piperidine/Ethanol | 5-(3-Chloro-benzylidene)-thiazolidine-2,4-dione | 54 |

| 3-Methoxy-4-hydroxybenzaldehyde | Piperidine/Ethanol | 5-(3-Methoxy-4-hydroxy-benzylidene)-thiazolidine-2,4-dione | 70 |

Data compiled from a study on the synthesis and antimicrobial activities of 5-arylidene-thiazolidine-2,4-dione derivatives. nih.gov

Applications in the Synthesis of Other Oxygen, Nitrogen, or Sulfur-Containing Heterocycles

The reactivity of this compound makes it a potential precursor for a variety of other heterocycles containing oxygen, nitrogen, or sulfur. The reaction with different nucleophiles can lead to diverse ring systems.

Nitrogen-Containing Heterocycles: The reaction of epoxides with amines is a fundamental method for the synthesis of amino alcohols, which can be precursors to nitrogen-containing heterocycles. The reaction of this compound with primary or secondary amines could potentially lead to the formation of aziridines through intramolecular cyclization of the intermediate amino alcohol, or other larger ring systems depending on the reaction conditions and the nature of the amine. Aziridines are valuable synthetic intermediates for the preparation of more complex nitrogenous heterocycles.

Oxygen-Containing Heterocycles: Intramolecular cyclization of derivatives of this compound can also lead to the formation of oxygen-containing heterocycles. For example, if the phenyl group contains a suitably positioned nucleophilic substituent, an intramolecular ring-opening and subsequent cyclization could occur.

Preparation of Functionalized Alcohols and Diols

The ring-opening of the epoxide moiety in this compound provides a direct route to functionalized alcohols and diols.

The hydrolysis of gem-dihalides typically leads to the formation of carbonyl compounds. youtube.com Therefore, the hydrolysis of this compound is expected to yield a diol through the opening of the epoxide ring, followed by the conversion of the gem-dichloro group to a ketone. This would result in the formation of a β-hydroxy ketone. The hydrolysis of epoxides to form trans-1,2-diols is a well-established reaction that can be catalyzed by either acid or base.

Furthermore, the reduction of the gem-dichloro group in concert with the opening of the oxirane ring can lead to the formation of functionalized alcohols. The reduction of carbonyl compounds and their derivatives to alcohols is a fundamental transformation in organic synthesis, commonly achieved using metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). libretexts.orgchemistrysteps.comyoutube.comchemistrysteps.com LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including epoxides and alkyl halides. chemistrysteps.com The reduction of this compound with a strong reducing agent like LiAlH₄ would likely lead to the opening of the epoxide ring and the reduction of the carbon-chlorine bonds to afford 1-phenyl-1,2-ethanediol. researchgate.net

Table 2: Potential Products from the Reduction of this compound

| Reducing Agent | Proposed Product |

| LiAlH₄ | 1-Phenyl-1,2-ethanediol |

| NaBH₄ | Potentially a chlorohydrin or a mixture of products |

Generation of Carbonyl Compounds and Other Rearranged Products

Epoxides, particularly those bearing electron-withdrawing groups, are known to undergo rearrangement reactions under acidic conditions to yield carbonyl compounds. The presence of the gem-dichloro group in this compound makes it a prime candidate for such transformations.

Acid-catalyzed rearrangement of epoxides can proceed through a carbocationic intermediate. chemistrysteps.com In the case of this compound, protonation of the epoxide oxygen followed by ring-opening would generate a carbocation. A subsequent 1,2-hydride or 1,2-phenyl shift could occur, leading to the formation of a more stable carbocation, which would then collapse to a carbonyl compound. Given the electronic nature of the substituents, a likely rearrangement product would be an α-haloketone or an acyl chloride. Specifically, the Lewis acid-catalyzed rearrangement of similar gem-dihaloepoxides is known to yield α-haloacyl halides. Therefore, it is plausible that this compound, upon treatment with a Lewis acid, could rearrange to form α-chlorophenylacetyl chloride.

Polymerization Studies of Functionalized Oxirane Monomers

The strained three-membered ring of oxiranes makes them suitable monomers for ring-opening polymerization. The substituents on the oxirane ring can significantly influence the polymerization behavior and the properties of the resulting polymer.

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxiranes. nih.gov The polymerization is typically initiated by a cationic species, such as a protonic acid or a Lewis acid, which activates the monomer by protonating or coordinating to the epoxide oxygen. This activation facilitates the nucleophilic attack by another monomer molecule, leading to the propagation of the polymer chain.

The mechanism of CROP of oxiranes involves the formation of an oxonium ion intermediate. nih.gov The propagation step involves the Sₙ2 attack of the oxygen of a monomer molecule on one of the carbon atoms of the protonated epoxide ring of the growing polymer chain.

For a substituted oxirane like this compound, the regioselectivity of the ring-opening during polymerization would be an important factor determining the structure of the resulting polymer. The attack could occur at either of the two carbons of the oxirane ring, and the preference would be influenced by steric and electronic factors.

While specific studies on the cationic ring-opening polymerization of this compound are not widely reported, research on the polymerization of other 2,3-disubstituted oxiranes provides some insights. For instance, the cationic polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane has been reported to yield a polyether. rsc.org However, the presence of the gem-dichloro group in this compound would likely introduce unique electronic and steric effects that could influence the polymerization process and the properties of the final polymer. The synthesis of poly(dichlorophosphazene) (B1141720) through living cationic polymerization of trichlorophosphoranimine highlights the utility of cationic polymerization for incorporating halogen atoms into a polymer backbone. researchgate.net

Table 3: Common Initiators for Cationic Ring-Opening Polymerization

| Initiator Type | Examples |

| Protic Acids | H₂SO₄, HClO₄ |

| Lewis Acids | BF₃, AlCl₃, SnCl₄ |

| Carbenium Ion Salts | Ph₃C⁺SbF₆⁻ |

| Onium Ion Salts | R₃O⁺BF₄⁻ |

Insufficient Information Available for "this compound" Article

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on "this compound" according to the provided outline. Extensive searches did not yield any dedicated research on the derivatization of this specific compound into polyethers, nor its utilization in cascade or multicomponent reactions.

The investigation into the derivatization and synthetic transformations of this compound as a building block for polyethers did not return any specific results. While general methodologies for polyether synthesis from various oxiranes are well-documented, literature detailing the polymerization of this compound is not available.

Consequently, information regarding the structural characteristics of polyethers derived from this specific monomer, including potential π-stacking interactions as requested in section 4.4.2 of the outline, could not be found. Studies on π-stacking in polyethers are available for polymers synthesized from other structurally distinct oxiranes, but this information cannot be accurately extrapolated to the polymer .

Similarly, a thorough search for cascade reactions and multicomponent reaction strategies involving this compound as a reactant yielded no specific examples. The available literature discusses these advanced synthetic strategies with a wide array of other substrates, but does not mention the title compound.

Due to the strict requirement to focus solely on "this compound" and the explicit outline provided, it is not possible to generate a scientifically accurate and verifiable article. The creation of content would necessitate speculation and the use of data from unrelated compounds, which would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be produced at this time based on the available scientific information.

Spectroscopic Characterization and Structural Elucidation of 2,2 Dichloro 3 Phenyloxirane

Infrared (IR) Spectroscopy

Identification of C-Cl and Phenyl Group Vibrations

Further investigation would be required to either find a publication containing this specific data or to generate it experimentally.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing the fragmentation patterns of its molecular ion.

Electron Ionization (EI-MS) Fragmentation Pathways and Diagnostic Ions

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions that provide structural information. For 2,2-Dichloro-3-phenyloxirane, the fragmentation is expected to be dictated by the presence of the phenyl group, the strained oxirane ring, and the two chlorine atoms.

The molecular ion (M⁺˙) would be observed, and its isotopic pattern, showing contributions from ³⁵Cl and ³⁷Cl isotopes, would be characteristic for a dichlorinated compound. Key fragmentation pathways likely include:

Loss of a Chlorine Atom: A primary fragmentation step is often the cleavage of a carbon-halogen bond, leading to the formation of an [M-Cl]⁺ ion. This ion can be stabilized by the adjacent phenyl group and oxirane ring.

Oxirane Ring Cleavage: The strained three-membered ring can undergo cleavage. A common pathway for phenyloxiranes involves the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is a very stable and often abundant ion. This would occur through rearrangement and loss of a dichloromethyl radical (•CHCl₂).

Formation of Tropylium Ion: The phenyl group can rearrange to the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl moiety.

Loss of Carbon Monoxide: The benzoyl cation (m/z 105) can further fragment by losing a neutral molecule of carbon monoxide (CO) to produce the phenyl cation ([C₆H₅]⁺) at m/z 77.

Table 1: Proposed Diagnostic Ions for this compound in EI-MS

| m/z (for ³⁵Cl) | Proposed Ion Structure | Formula | Notes |

|---|---|---|---|

| 188 | Molecular Ion (M⁺˙) | [C₈H₆Cl₂O]⁺˙ | Shows characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

| 153 | [M-Cl]⁺ | [C₈H₆ClO]⁺ | Result of the loss of a single chlorine radical. |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | A highly stable and typically abundant fragment. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Common fragment from rearrangement of the benzyl group. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Formed from the decarbonylation of the benzoyl cation. |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass-to-charge ratio of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental composition of the molecule and its fragments. While nominal mass spectrometry might not distinguish between ions of the same integer mass (e.g., C₈H₆Cl₂O and a different hypothetical molecule C₇H₂Cl₂O₂N), HRMS can easily differentiate them based on their exact masses, which are calculated using the precise masses of their constituent isotopes.

For this compound, HRMS would be used to confirm the elemental formula C₈H₆Cl₂O. The theoretical exact mass is calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl).

Table 2: HRMS Data for Confirmation of Elemental Composition

| Elemental Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) | Purpose |

|---|---|---|---|

| C₈H₆³⁵Cl₂O | 188 | 187.97957 | Confirms the elemental composition of the target compound. |

| C₈H₈³⁵Cl³⁷ClO | 190 | 189.97662 | Confirms the presence of one ³⁷Cl isotope. |

| C₉H₁₀³⁵ClO₂ | 188 | 188.03126 | Example of an isobaric formula easily distinguished by HRMS. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

Electronic Transitions of the Phenyl Chromophore

The primary chromophore in this compound is the phenyl group. Substituted benzene rings typically exhibit two main absorption bands originating from π → π* transitions.

E-bands (E₁ and E₂): These are high-energy, high-intensity absorptions occurring in the far-UV region, typically below 220 nm.

B-band: This band appears at longer wavelengths, usually around 250-280 nm. It is characterized by a lower intensity compared to the E-bands and often displays fine vibrational structure. This transition is formally forbidden by symmetry in benzene but becomes allowed upon substitution.

The oxirane ring itself does not have strong absorptions in the standard UV-Vis range (200-800 nm). The dichloro-substitution on the adjacent carbon may cause a slight bathochromic (red) or hypsochromic (blue) shift of the phenyl absorptions due to electronic and steric effects.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Typical Wavelength (λmax) Range | Description |

|---|---|---|

| E₂-band (π → π) | ~200-220 nm | High-intensity absorption of the phenyl ring. |

| B-band (π → π) | ~250-280 nm | Lower-intensity absorption, characteristic of the substituted phenyl ring, may show fine structure. |

Analysis of Intramolecular Charge Transfer (ICT) Bands in Derivatives

Intramolecular Charge Transfer (ICT) is an electronic process that occurs in molecules containing both an electron-donating group (EDG) and an electron-withdrawing group (EWG) linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state.

The parent molecule, this compound, is not expected to exhibit a significant ICT band. However, if the phenyl ring were to be substituted with a strong EDG (like an amino, -NH₂, or methoxy, -OCH₃, group) or a strong EWG (like a nitro, -NO₂, or cyano, -CN, group), a new, broad, and intense absorption band would likely appear at a longer wavelength than the standard π → π* transitions. These ICT bands are highly sensitive to solvent polarity, often showing a pronounced bathochromic shift (red shift) as the solvent polarity increases, a phenomenon known as solvatochromism.

Table 4: Hypothetical ICT Band in a Derivative of this compound

| Hypothetical Derivative | Substituent (on Phenyl Ring) | Expected Spectroscopic Feature | Notes |

|---|---|---|---|

| 4-Nitro-2,2-dichloro-3-phenyloxirane | -NO₂ (EWG) | Appearance of a new ICT band at λ > 300 nm. | The phenyl ring acts as the donor and the nitro group as the acceptor. |

| 4-Amino-2,2-dichloro-3-phenyloxirane | -NH₂ (EDG) | Appearance of a new ICT band at λ > 280 nm. | The amino-phenyl system acts as the donor and the dichloro-oxirane moiety may have a weak accepting character. |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not reported in the available literature, analysis of closely related structures, such as other dichloro-phenyl compounds, provides insight into the structural parameters that would be determined. nih.govnih.gov

If single crystals of the compound were obtained, X-ray diffraction analysis would provide a wealth of information, including:

Precise Bond Lengths and Angles: The exact lengths of all covalent bonds (C-C, C-O, C-H, C-Cl) and the angles between them would be measured with high precision. This would reveal any distortions in the oxirane ring or phenyl group caused by steric strain.

Molecular Conformation: The analysis would determine the relative orientation of the phenyl ring with respect to the oxirane ring, defined by specific torsion angles.

Stereochemistry: The absolute or relative stereochemistry of chiral centers could be unambiguously assigned.

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal non-covalent interactions such as hydrogen bonds (if applicable), halogen bonds (C-Cl···O), or π-π stacking interactions between phenyl rings, which govern the solid-state properties of the material.

Table 5: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Bond Lengths (Å) | Provides data on C-Cl, C-O, and C-C bond orders and strain. |

| Bond Angles (°) | Reveals geometric strain, particularly within the three-membered oxirane ring. |

| Torsion Angles (°) | Defines the conformation and rotational orientation of the phenyl group relative to the rest of the molecule. |

| Unit Cell Dimensions | Describes the size and shape of the repeating crystal lattice. |

| Intermolecular Distances (Å) | Identifies and characterizes non-covalent packing forces in the solid state. |

Theoretical and Computational Investigations of 2,2 Dichloro 3 Phenyloxirane

Reaction Mechanism Elucidation through Computational ModelingNo specific data found in the literature for 2,2-dichloro-3-phenyloxirane.

Modeling of Solvent Effects and Catalysis

Computational modeling provides critical insights into how the chemical environment influences the reactivity and stability of this compound. Solvent effects and catalysis are two key areas where theoretical studies can elucidate reaction mechanisms and predict outcomes.

Solvent Effects: The influence of solvents on chemical processes is significant, as they can modulate the stability of reactants, transition states, and products, thereby altering reaction rates. nih.gov In computational chemistry, solvent effects are typically modeled using either implicit or explicit solvent models. nih.gov

Implicit models, such as the Polarizable Continuum Model (PCM), approximate the solvent as a continuous polarizable field, which is a computationally efficient method for a wide range of applications. springernature.com This approach is useful for understanding how the dielectric constant of the medium might affect the energy profile of reactions involving this compound. Explicit solvent models, while more computationally demanding, provide a more detailed picture by including individual solvent molecules. nih.gov These models are often used in ab initio molecular dynamics (AIMD) or Machine Learning Potential (MLP) simulations to capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for reaction mechanisms. nih.govspringernature.com For a molecule like this compound, modeling in solvents of varying polarities could predict changes in its stability or the activation energy for its characteristic ring-opening reactions. acs.org

Catalysis: The ring-opening of epoxides is a synthetically important reaction that is often slow and requires activation. nih.govnih.gov Lewis acids are common catalysts used to accelerate these reactions. nih.govacs.org Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the mechanism of this catalysis. nih.govnih.govnih.gov

Theoretical investigations show that a Lewis acid catalyst coordinates to the oxygen atom of the oxirane ring. nih.gov This interaction polarizes the C-O bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. Quantum chemical studies on similar epoxides reveal that the catalytic enhancement is not primarily due to a lowering of the LUMO energy, but rather a reduction in the steric (Pauli) repulsion between the reactants. nih.govacs.org By polarizing the electron density of the epoxide away from the incoming nucleophile, the catalyst lowers the activation barrier. acs.org For this compound, DFT models could be employed to study the effect of various Lewis acids (e.g., Li⁺, Na⁺, BF₃) on the regioselectivity and stereoselectivity of its ring-opening, predicting the most efficient catalytic pathways. nih.govresearchgate.net

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to validate experimental data and interpret complex spectra.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy, aiding in spectral assignment. The prediction of chemical shifts is performed by calculating the nuclear magnetic shielding tensors, often using DFT methods in conjunction with approaches like the Gauge-Including Atomic Orbital (GIAO) method.

For this compound, the first step would be to perform a geometry optimization of the molecule's likely conformations. Subsequently, GIAO-DFT calculations would be run on these optimized structures to compute the isotropic shielding values (σ). These values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. It is also crucial to account for solvent effects, which can be included in the calculation using a PCM approach.

The table below provides an illustrative example of what a comparison between theoretically predicted and experimentally obtained NMR chemical shifts for this compound might look like.

| Atom | Position | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

|---|---|---|---|

| H | Oxirane Ring (C3-H) | 4.15 | 4.20 |

| H | Phenyl (ortho) | 7.45 | 7.50 |

| H | Phenyl (meta) | 7.38 | 7.42 |

| H | Phenyl (para) | 7.35 | 7.39 |

| C | Oxirane Ring (C2-Cl₂) | 90.5 | 91.2 |

| C | Oxirane Ring (C3-Ph) | 65.2 | 65.8 |

| C | Phenyl (ipso) | 133.0 | 133.5 |

Calculation of Vibrational Frequencies for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies, which correspond to specific molecular motions such as stretching, bending, and twisting of chemical bonds.

The process begins with the optimization of the molecular geometry of this compound to find its minimum energy structure. A frequency calculation is then performed on this optimized structure at the same level of theory. This computation yields a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. These calculations allow for the assignment of specific absorption bands in an experimental spectrum to particular vibrational modes.

The following table presents illustrative predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3100-3000 | Stretching of C-H bonds on the phenyl ring |

| C-H Stretch | Aliphatic (Oxirane) | 3050-2990 | Stretching of the C-H bond on the oxirane ring |

| C=C Stretch | Aromatic (Phenyl) | 1600, 1480 | Stretching of carbon-carbon bonds within the phenyl ring |

| C-O-C Stretch | Oxirane Ring | 1250 | Asymmetric stretching of the oxirane ring ether bonds |

| C-O Stretch | Oxirane Ring | 880 | Symmetric stretching (ring breathing) of the oxirane C-O bonds |

| C-Cl Stretch | Dichloro (C-Cl₂) | 800-650 | Asymmetric and symmetric stretching of the C-Cl bonds |

Prediction of UV-Vis Absorption Spectra (e.g., Time-Dependent DFT)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the UV-Vis absorption spectra of organic molecules. mdpi.comresearchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. mdpi.com

For this compound, a TD-DFT calculation would be performed on its ground-state optimized geometry. The choice of the DFT functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set is crucial for obtaining accurate results. mdpi.comchemrxiv.org The calculation yields a list of vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f), which relate to the intensity of the absorption bands. chemrxiv.org Including solvent effects via a continuum model is often necessary for an accurate prediction of the absorption maximum (λₘₐₓ), as solvatochromic shifts can be significant. nih.govnih.gov The results can be used to assign absorption bands to specific electronic transitions, such as π → π* transitions within the phenyl ring or n → σ* transitions involving the oxirane oxygen.

The table below shows illustrative results from a hypothetical TD-DFT calculation for this compound.

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 265 | 0.025 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 220 | 0.110 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 205 | 0.085 | HOMO → LUMO+1 (π → π*) |

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. acs.org A QSAR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts.

To develop a QSAR model for the reactivity of this compound and its derivatives, one would follow a series of steps:

Data Set Selection: A series of structurally related oxiranes with experimentally measured reactivity data (e.g., rate constants for a specific ring-opening reaction) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed reactivity.

Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation and prediction on an external set of compounds not used in model development.

For a series of substituted 3-aryl-2,2-dichlorooxiranes, descriptors could be used to model their susceptibility to nucleophilic attack. For instance, electronic descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) could correlate with reactivity towards nucleophiles.

The table below lists some common molecular descriptors that would be relevant for a QSAR study on the reactivity of substituted oxiranes.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | E_HOMO / E_LUMO | Energies of the Highest Occupied/Lowest Unoccupied Molecular Orbitals |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity |

| Electronic | Mulliken Atomic Charges | Partial charges on specific atoms (e.g., oxirane carbons) |

| Steric/Topological | Molecular Volume/Surface Area | Measures of molecular size and shape |

| Steric/Topological | Molecular Connectivity Indices | Indices describing the branching and connectivity of the molecule |

| Hydrophobicity | LogP | The logarithm of the octanol-water partition coefficient |

Advanced Research Perspectives and Methodological Developments

Development of Novel Catalytic Systems for 2,2-Dichloro-3-phenyloxirane Synthesis and Transformation

The development of efficient catalytic systems is paramount for unlocking the full synthetic potential of this compound. Research is moving beyond traditional stoichiometric methods towards catalytic alternatives that offer improved control and sustainability. lianerossi.org

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for creating chiral molecules. nih.gov In the context of this compound, organocatalytic strategies hold significant promise for controlling the stereochemistry of its synthesis and ring-opening reactions. For instance, chiral catalysts such as proline derivatives or squaramides could facilitate the enantioselective epoxidation of a suitable precursor to yield chiral this compound. rsc.org Furthermore, these catalysts can activate the oxirane ring for nucleophilic attack, enabling the regio- and stereoselective synthesis of complex chiral molecules. The mechanism often involves the formation of hydrogen bonds or transient covalent intermediates, which effectively shields one face of the molecule, directing the approach of the reactants.

Heterogeneous and Nanocatalytic Approaches

Heterogeneous and nanocatalytic systems offer distinct advantages, including ease of catalyst separation, potential for recycling, and enhanced stability, making them suitable for sustainable chemical processes. lianerossi.org For the synthesis and transformation of this compound, these approaches are being actively explored.

Heterogeneous Catalysis: Solid-supported catalysts, such as noble metals (e.g., Palladium, Ruthenium) dispersed on inorganic supports (e.g., Alumina, silica) or polymers, can be employed for various transformations. lianerossi.orgmdpi.com These could include reductive dehalogenation or hydrogenation of the phenyl ring. The primary benefit is the simplification of the purification process, as the catalyst can be removed by simple filtration.

Nanocatalysis: The use of catalysts at the nanoscale provides a significant increase in surface-area-to-volume ratio, often leading to higher reactivity and selectivity. ejcmpr.com For example, gold or palladium nanoparticles could exhibit unique catalytic properties for the ring-opening or rearrangement reactions of this compound. The design of these nanocatalysts can be tailored to control their activity and prevent agglomeration, often by immobilizing them on a solid support. ejcmpr.com

| Catalytic System | Potential Application | Key Advantages | Potential Challenges |

|---|---|---|---|

| Organocatalysts (e.g., Proline, Squaramides) | Asymmetric epoxidation, Enantioselective ring-opening | Metal-free, high enantioselectivity, mild reaction conditions | Catalyst loading can be high, separation may require chromatography |

| Heterogeneous Catalysts (e.g., Pd/C, Ru/Al2O3) | Reductive dehalogenation, Hydrogenation | Easy separation and recycling, enhanced stability | Lower activity compared to homogeneous counterparts, potential for metal leaching |

| Nanocatalysts (e.g., Au or Pd nanoparticles) | Selective ring-opening, C-C coupling reactions | High activity and selectivity, large surface area | Susceptibility to aggregation, synthesis can be complex |

Continuous Flow Chemistry and Microreactor Applications in Dihalooxirane Synthesis

Continuous flow chemistry, often utilizing microreactors, is revolutionizing chemical synthesis by offering superior control over reaction parameters compared to traditional batch processes. rsc.org This technology is particularly advantageous for the synthesis of dihalooxiranes like this compound, which may involve exothermic reactions or unstable intermediates.

Microreactors provide a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer, mitigating the risks associated with exothermic reactions and preventing the formation of hotspots that can lead to side products. chimia.ch The small internal dimensions also ensure rapid mixing of reagents. chimia.ch Precise control over residence time, temperature, and stoichiometry in a continuous flow setup can lead to significantly improved yields, higher selectivity, and enhanced safety. nih.gov Furthermore, flow chemistry facilitates process scale-up by "numbering-up" (running multiple reactors in parallel) rather than increasing the reactor size, which avoids the challenges often encountered in scaling up batch reactions. chimia.ch

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Mass Transfer | Dependent on stirring efficiency | Rapid and efficient mixing |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Inherently safer due to small reaction volumes |

| Scalability | Challenging, requires re-optimization | Straightforward via "numbering-up" |

| Reproducibility | Can be variable | High, due to precise process control |

Green Chemistry Principles in the Synthesis and Reactions of this compound

The application of green chemistry principles is essential for developing environmentally benign and sustainable methods for the synthesis and use of this compound. uniroma1.it This involves a holistic approach to minimizing the environmental impact of chemical processes.

Key principles applicable to this compound chemistry include:

Waste Prevention : Designing synthetic routes that generate minimal byproducts.

Atom Economy : Maximizing the incorporation of all reactant atoms into the final product.

Use of Catalysis : Employing catalytic methods (as discussed in section 7.1) over stoichiometric reagents to reduce waste and improve efficiency. nih.govnih.gov

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or biodegradable solvents. nih.gov

Energy Efficiency : Utilizing methods like catalysis or continuous flow processing to conduct reactions at ambient temperatures and pressures, thereby reducing energy consumption. uniroma1.itnih.gov

Real-time Analysis for Pollution Prevention : Implementing in-line analytical techniques to monitor reaction progress and prevent the formation of hazardous substances. uniroma1.it

| Green Chemistry Principle | Application Strategy | Expected Outcome |

|---|---|---|

| Catalysis | Use of organo-, hetero-, or nanocatalysts instead of stoichiometric reagents. | Reduced waste, higher efficiency, potential for recyclability. |

| Energy Efficiency | Employing microreactors for better heat management or catalysts that operate at lower temperatures. | Lower energy consumption and reduced carbon footprint. |

| Safer Solvents | Screening for and utilizing benign solvents like ionic liquids or water if reaction permits. | Reduced environmental pollution and improved worker safety. |

| Atom Economy | Designing cycloaddition or rearrangement reactions where all atoms of the reactants are incorporated into the product. | Maximized resource efficiency and minimal waste. |

Integration of Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of synthetic routes for this compound can be significantly accelerated through the integration of automated synthesis and high-throughput experimentation (HTE). sigmaaldrich.com Automated platforms can perform multi-step syntheses, including reagent addition, temperature control, reaction work-up, and purification, with high precision and reproducibility. eurekaselect.com

HTE allows for the rapid screening of a vast array of reaction conditions in parallel. sigmaaldrich.com For instance, to optimize a catalytic ring-opening reaction of this compound, a 96-well plate setup could be used to test dozens of different catalysts, ligands, solvents, and temperatures simultaneously. nih.gov The outcomes of these reactions can be rapidly analyzed using techniques like thin-layer chromatography-mass spectrometry (TLC-MS) or high-performance liquid chromatography (HPLC), allowing for the swift identification of optimal conditions. sigmaaldrich.com This data-rich approach dramatically reduces the time and resources required for process development compared to traditional one-at-a-time experimentation.

| Step | Action | Technology Used | Purpose |

|---|---|---|---|

| 1. Library Design | Select a diverse set of catalysts, solvents, and bases. | Design of Experiment (DoE) Software | To systematically explore the reaction space. |

| 2. Reaction Setup | Dispense reactants and screening parameters into a 96-well plate. | Liquid Handling Robot | Ensure precise and reproducible addition of reagents. |

| 3. Reaction | Incubate the plate under controlled temperature and agitation. | Automated Reactor Block | Run multiple experiments in parallel under identical conditions. |

| 4. Analysis | Sample each well and analyze for product formation and yield. | High-Throughput HPLC or TLC-MS | Rapidly quantify the outcome of each experiment. |

| 5. Data Interpretation | Analyze results to identify "hits" and trends. | Data Analysis Software | Identify optimal reaction conditions for further study. |

Synergistic Approaches Combining Advanced Spectroscopy and Computational Chemistry

The combination of advanced spectroscopic techniques and computational chemistry provides a powerful framework for a deep understanding of the reaction mechanisms involving this compound. wordpress.com This synergy allows researchers to move beyond simple observation to a predictive and detailed molecular-level picture of chemical transformations.

Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to model the entire reaction coordinate for the synthesis or transformation of this compound. researchgate.net These calculations can predict the structures of intermediates and transition states, elucidate reaction pathways, and explain the origins of regio- and stereoselectivity. wordpress.com This theoretical insight is invaluable for designing more efficient catalysts and reaction conditions.

Advanced Spectroscopy: In-situ spectroscopic methods, such as ReactIR (FTIR) and process NMR, allow for real-time monitoring of reacting species. unibo.it This provides crucial kinetic data and can lead to the detection of transient intermediates that are invisible to traditional offline analysis. The structural information obtained from techniques like X-ray crystallography on derivatives can confirm molecular conformations and stereochemical outcomes. nih.govnih.gov

By combining these approaches, a hypothesis generated from computational modeling can be tested and refined through direct spectroscopic observation. For example, if DFT calculations predict a specific short-lived intermediate, targeted spectroscopic experiments can be designed to detect its signature, providing strong evidence for the proposed mechanism. nih.govnih.gov

| Research Question | Computational Method (DFT) | Spectroscopic/Analytical Method | Combined Insight |

|---|---|---|---|

| Reaction Mechanism | Calculate transition state energies and reaction pathways. | In-situ FTIR/NMR to monitor species concentration over time. | Validation of the lowest energy pathway and identification of rate-determining steps. |

| Stereoselectivity | Model energies of diastereomeric transition states. | Chiral HPLC and X-ray crystallography of the product. | Understanding the structural and energetic origins of the observed stereochemical outcome. |

| Catalyst-Substrate Interaction | Model the binding of this compound to the catalyst. | NMR spectroscopy to observe chemical shift changes upon binding. | Detailed picture of the active catalytic species and its mode of action. |

| Byproduct Formation | Calculate pathways leading to potential side products. | Mass spectrometry (MS) to identify unknown impurities. | Rationalize the formation of byproducts and devise strategies to suppress them. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.